![molecular formula C10H10Cl3N3 B1435217 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 232615-99-5](/img/structure/B1435217.png)
4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, etc. For “4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride”, I found that it is a white to light yellow crystal powder . More specific properties were not available in the resources .
Scientific Research Applications
The Synthesis of Pyrazolo Pyrimidines The compound 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has been synthesized as an intermediate in the production of various pyrazolo pyrimidine derivatives. These compounds have shown notable biological activities in medicine. The synthesis involves acetylation with acetyl chloride and subsequent condensation with hydrazine hydrate (Xu Li-feng, 2011).
Synthesis of 1-Arylpyrazolo Pyrimidines A series of 1-arylpyrazolo[3,4-d]pyrimidine derivatives, containing an amide moiety, were synthesized by condensing different acids with 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The structural study of these compounds was conducted via single-crystal X-ray diffraction, indicating the potential for diverse applications (Ju Liu et al., 2016).
Antitumor Activity The compound 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine was used in the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This compound demonstrated significant inhibition against certain human cancer cell lines, showcasing its potential for use in cancer treatment (Jin Liu Jin Liu et al., 2020).
Mechanism of Action
Target of Action
Many compounds with a pyrazole core, like this one, are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, that pathway could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the presence of certain functional groups could affect how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to changes in the levels of the products and substrates of the enzyme’s reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNXHDXSCVFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
232615-99-5 | |
Record name | 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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